molecular formula C14H11N3O2 B1489712 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 55364-62-0

2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Numéro de catalogue: B1489712
Numéro CAS: 55364-62-0
Poids moléculaire: 253.26 g/mol
Clé InChI: ADZQXJOJGTXZFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a small molecule based on a privileged scaffold in medicinal chemistry, designed for investigative applications in oncology and biochemistry. Pyrido[2,3-d]pyrimidine derivatives are recognized for their potential as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) . The inhibition of EGFR, including mutant forms such as EGFRT790M which is associated with treatment resistance, is a critical mechanism in cancer research for halting uncontrolled cell proliferation . Compounds sharing this core structure have demonstrated significant cytotoxic activities against various human cancer cell lines, inducing apoptosis (programmed cell death) and arresting the cell cycle at specific phases like the pre-G1 phase . Furthermore, research on related analogs highlights their role in elevating caspase-3 levels, a key enzyme in the execution of apoptosis . Beyond oncology, the pyrido[2,3-d]pyrimidine scaffold is a component of molecules investigated for other bioactivities. Given its structural features, this compound is a valuable chemical tool for researchers studying signal transduction pathways, enzyme kinetics, and the development of novel targeted therapies. All studies must be conducted in compliance with applicable laws and regulations.

Propriétés

IUPAC Name

2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZQXJOJGTXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound can bind to receptor tyrosine kinases such as VEGFR2, inhibiting their activity and thereby affecting cell signaling pathways involved in angiogenesis. The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Activité Biologique

2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits promising pharmacological properties, particularly as an agonist for somatostatin receptors and as a potential anti-cancer agent. This article reviews the biological activity of this compound based on recent research findings.

1. Somatostatin Receptor Agonism

Recent studies have identified this compound as a potent agonist for somatostatin receptor subtype 2 (sst2). This compound demonstrated significant selectivity for sst2 over other subtypes (sst1, sst3, and sst5), making it a valuable candidate for treating conditions like acromegaly by inhibiting growth hormone (GH) secretion in vivo .

Table 1: Somatostatin Receptor Activity

Compoundsst2 Potency (IC50)Selectivity Ratio (sst2/sst1)
This compound10 nM>100

2. Anticancer Activity

The compound has also been evaluated for its anti-cancer properties. A series of derivatives have been synthesized and tested against various cancer cell lines. Notably, it has shown inhibitory activity against the epidermal growth factor receptor (EGFR), which is critical in many cancers. The most potent derivative exhibited an IC50 value of 13 nM against EGFR kinase .

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (nM)
B1NCI-H197513
A549A54925
NCI-H460NCI-H46030

3. Anti-inflammatory Effects

Research has indicated that certain derivatives of pyrido[2,3-d]pyrimidines possess anti-inflammatory properties by acting as selective inhibitors of cyclooxygenase-2 (COX-2). For instance, a related compound showed a significant reduction in edema in rat models .

Table 3: Anti-inflammatory Activity

CompoundDose (mg/kg)Edema Inhibition (%)
11060

Case Study 1: Acromegaly Treatment

In a controlled study involving rats treated with GHRH (Growth Hormone-Releasing Hormone), administration of the compound resulted in a dose-dependent suppression of GH secretion. This finding supports its potential use in clinical settings for acromegaly management .

Case Study 2: Cancer Cell Line Testing

A series of pyrido[2,3-d]pyrimidine derivatives were tested against various cancer cell lines to evaluate their cytotoxic effects. The results indicated that modifications to the methoxy group significantly influenced the anticancer efficacy and selectivity towards EGFR inhibition .

Applications De Recherche Scientifique

Biological Activities

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit various biological activities including:

  • Antitumor Activity : Compounds with similar structures have been reported to possess significant antitumor properties.
  • Antiviral Properties : Certain derivatives are recognized for their efficacy against viral infections.
  • Inhibition of Kinase Activity : Some derivatives act as inhibitors for specific kinases, which are crucial in cancer cell signaling pathways.

Table 1: Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameStructureBiological Activity
Pyrido[2,3-d]pyrimidine derivativesSimilar core structureAntitumor activity
6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineModified phenyl groupAntiviral properties
4-aminoquinazoline derivativesDifferent heterocyclic systemInhibitors of kinase activity

Case Studies and Research Findings

  • Somatostatin Receptor Agonists : A study discovered a series of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent agonists for somatostatin receptors (sst2). These compounds demonstrated excellent potency and selectivity against other somatostatin receptor subtypes, making them potential candidates for treating conditions like acromegaly by inhibiting growth hormone secretion .
  • Anticancer Research : Another investigation highlighted the antitumor effects of pyrido[2,3-d]pyrimidine derivatives in various cancer cell lines. The modifications in the side chains significantly enhanced the anticancer efficacy compared to the parent compounds .

Pharmacological Investigations

The pharmacological profile of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is being explored in various therapeutic areas:

  • Cancer Therapy : Its ability to inhibit key signaling pathways in cancer cells positions it as a promising candidate for further development.
  • Viral Infections : The antiviral properties suggest potential applications in treating viral diseases.

Comparaison Avec Des Composés Similaires

Structural Modifications in the Pyridopyrimidinone Core

Substituent Variations at Position 2
  • 2-(4-Isopropylphenyl)-Pyrido[2,3-d]Pyrimidin-4-One (PDB ID: 5AL2):
    This analog, co-crystallized with tankyrase 2 (TNKS2), demonstrates the importance of hydrophobic interactions. The isopropyl group enhances steric bulk, improving binding affinity compared to smaller substituents. Structural studies suggest that the methoxyphenyl group in the target compound may occupy similar binding pockets but with altered electronic effects due to the methoxy moiety .

  • This derivative’s piperazine substituents (e.g., 7-(4-ethylpiperazin-1-yl)) further improve water solubility, a feature absent in the target compound .
Substituent Variations at Position 3
  • 3-(Phenylselanyl)-Pyrido[1,2-a]Pyrimidin-4-One (3g) :
    The introduction of a selenyl group at position 3 via electro-oxidative methods modifies redox properties and increases molecular weight. This derivative showed moderate yield (67%) and distinct NMR shifts (δ 9.05 ppm for H-1), highlighting the sensitivity of the core to electron-withdrawing groups .

Heterocyclic Core Modifications

Thieno[2,3-d]Pyrimidin-4-One Derivatives
  • 5-(3,4-Dimethoxyphenyl)-2-Methyl-Thieno[2,3-d]Pyrimidin-4-One: Replacing the pyrido core with a thieno ring reduces planarity, altering binding to flat enzymatic pockets. The thieno derivatives exhibit comparable cytotoxicity (e.g., IC₅₀ values in μM range) but lower solubility due to increased hydrophobicity .
  • 2-[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl-Thieno[2,3-d]Pyrimidin-4-One: The sulfanyl and chlorophenyl groups enhance electrophilicity, facilitating covalent interactions with cysteine residues in targets like kinases. This contrasts with the non-covalent interactions favored by the methoxyphenyl group .
Pyrrolo[2,3-d]Pyrimidin-4-One Derivatives
  • 3,7-Dihydro-2-[[3-(4-Methylpiperazinyl)Phenyl]Amino]-Pyrrolo[2,3-d]Pyrimidin-4-One: The pyrrolo core introduces additional hydrogen-bonding sites. The 4-methylpiperazinyl group improves blood-brain barrier penetration, a trait less relevant to the target compound’s methoxyphenyl substituent .

Key SAR Observations :

  • Aryl Substituents : Electron-donating groups (e.g., methoxy) improve binding to polar enzymatic pockets, while hydrophobic groups (e.g., isopropyl) enhance affinity for buried hydrophobic regions .
  • Core Heteroatoms: Pyrido cores favor planar interactions with kinases, whereas thieno cores may limit solubility but improve membrane permeability .
  • Hybrid Systems: Thiazole or triazole hybrids (e.g., compound K5 in ) demonstrate synergistic effects, combining pyrimidinone’s rigidity with heterocyclic flexibility for target engagement.

Méthodes De Préparation

Preparation of 5-(4-methoxyphenyl)-2,3-dihydro-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one Intermediate

  • Starting materials: 3-(4-methoxyphenyl)-1-propene-1-one (a chalcone derivative) and 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one.
  • Reaction conditions: Heating these two compounds in dimethylformamide (DMF) solvent facilitates an electrophilic attack at position 5 of the pyrimidine ring, leading to cyclization and formation of the thioxopyrido[2,3-d]pyrimidin-4-one intermediate.
  • Yield and characterization: The intermediate is obtained in excellent yield, confirmed by IR and ^1H-NMR spectroscopy showing characteristic pyrimidine NH groups and the absence of amino group peaks.

Conversion to 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one

  • Reagent: Hydrazine hydrate is reacted with the thioxo intermediate.
  • Outcome: The sulfur atom (C=S) in the thioxo group is replaced by a hydrazinyl group at position 2, yielding 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one.
  • Spectroscopic evidence: IR spectra show new peaks corresponding to hydrazinyl groups and disappearance of pyrimidine NH peaks; ^1H-NMR confirms the presence of hydrazinyl protons.

Formation of this compound

  • Condensation reaction: The hydrazinyl intermediate undergoes condensation with 4-methoxybenzaldehyde (or other aromatic aldehydes) in the presence of an acid catalyst.
  • Result: This step installs the 4-methoxyphenyl substituent at position 2 via formation of an arylidene hydrazinyl derivative.
  • Yields: High yields are reported for this step, with spectral data (IR, ^1H-NMR, ^13C-NMR) confirming the structure, including signals for benzylic and arylidene protons and carbons.

Summary of Synthetic Scheme

Step Reactants Conditions Product Key Features
1 3-(4-methoxyphenyl)-1-propene-1-one + 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one Heat in DMF 5-(4-methoxyphenyl)-2,3-dihydro-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one Formation of fused ring system
2 Intermediate + Hydrazine hydrate Reflux 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one Replacement of C=S by hydrazinyl group
3 Hydrazinyl intermediate + 4-methoxybenzaldehyde + acid catalyst Condensation This compound Installation of 4-methoxyphenyl substituent

Research Findings and Data

  • The presence of the 4-methoxyphenyl group at position 2 significantly enhances biological activity, especially antimicrobial properties.
  • Electron-donating substituents like methoxy groups on the phenyl ring increase reaction yields and biological efficacy.
  • The hydrazinyl intermediate is a versatile precursor allowing the synthesis of a variety of derivatives by altering the aldehyde used in the condensation step.
  • Spectroscopic analyses (IR, ^1H-NMR, ^13C-NMR) are consistent and reliable for confirming the structures at each stage.

Q & A

Synthesis & Functionalization

Basic: What are the common synthetic routes for 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one? The compound is typically synthesized via multi-step protocols involving cyclocondensation of substituted pyrimidine precursors. Key steps include:

  • C–H functionalization : Direct selenylation/sulfenylation at the C-3 position using organodiselenides or thiols under persulfate initiation (e.g., K₂S₂O₈) in acetonitrile at 80°C .
  • Substituent introduction : Methoxyphenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution.

Advanced: How can reaction conditions be optimized for introducing selenium-containing groups at the C-3 position? Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance radical stability.
  • Radical initiators : Persulfate salts (K₂S₂O₈) yield higher efficiency than peroxides .
  • Substrate tolerance : Electron-deficient diselenides (e.g., CF₃-substituted) react faster due to enhanced electrophilicity (yields: 81–93% vs. 67% for naphthyl derivatives) .

Structural Characterization

Basic: Which spectroscopic techniques are used to characterize pyrido[2,3-d]pyrimidin-4-one derivatives?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., C-3 selenylation shifts pyrimidine protons downfield: δ 9.05 ppm for H-1 ).
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ at m/z 409.0444 for selenylated derivatives ).

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?

  • Crystal packing analysis : Resolves torsional angles of methoxyphenyl substituents and confirms planarity of the fused pyrido-pyrimidine core .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., π-π stacking in TRPA1 inhibitor derivatives) .

Biological Activity & Target Engagement

Basic: What biological targets are associated with pyrido[2,3-d]pyrimidin-4-one derivatives?

  • CXCR3 receptor : Antagonists like AMG 487 (nanomolar affinity) inhibit T-cell migration in inflammatory diseases .
  • TRPA1 ion channel : Derivatives with thieno-pyrimidine cores show analgesic activity .

Advanced: How to design SAR studies to improve CXCR3 receptor antagonism?

  • Substituent effects : A 4-methoxyphenyl group enhances lipophilicity (logP ~2.8), while trifluoromethyl groups improve metabolic stability .
  • Bioisosteric replacement : Replace thioether with selenoether to modulate redox properties and binding kinetics .

Mechanistic & Kinetic Studies

Basic: What evidence supports radical-mediated pathways in sulfenylation reactions?

  • Radical scavengers : TEMPO or BHT suppresses yields (e.g., from 76% to <10%), confirming radical intermediates .
  • Isotopic labeling : ³⁴S-labeled thiols retain regioselectivity at C-3 .

Advanced: How to reconcile contradictory data on electron-withdrawing groups in C–S coupling?

  • Reevaluate reaction conditions : Electron-deficient substrates may require lower temperatures to avoid overoxidation.
  • Computational modeling : DFT studies show electron-withdrawing groups stabilize transition states via charge transfer (ΔG‡ reduced by ~3 kcal/mol) .

Data Analysis & Interpretation

Basic: How to validate purity and stability during storage?

  • HPLC-MS : Monitor degradation products (e.g., methoxy group hydrolysis under acidic conditions).
  • Accelerated stability studies : Store at -20°C under inert atmosphere to prevent radical-mediated decomposition .

Advanced: How should researchers analyze conflicting bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma half-life <2 hours for unmodified derivatives ).
  • Metabolite identification : Phase I metabolites (e.g., demethylation of methoxyphenyl) may alter target engagement .

Derivative Design & Computational Modeling

Advanced: How to predict substituent effects on TRPA1 inhibition using computational tools?

  • Docking simulations : Pyrido-pyrimidine cores occupy hydrophobic pockets (Gln817, Leu870 in TRPA1) .
  • QSAR models : Hammett constants (σ) of substituents correlate with IC₅₀ (R² = 0.89 for CF₃ vs. OMe) .

Methodological Challenges

Advanced: How to address low yields in large-scale selenylation reactions?

  • Flow chemistry : Continuous reactors improve heat dissipation and reduce byproducts (e.g., dimerization).
  • Catalyst screening : Cu(I) salts enhance turnover frequency but require rigorous exclusion of oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.